3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole derivatives:
Sulfonamides: Compounds containing the sulfonamide functional group, which have various biological activities.
Uniqueness
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18ClN3O5S |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H18ClN3O5S/c1-27-16-5-3-2-4-13(16)10-11-21-18(24)19-22-17(23-28-19)12-29(25,26)15-8-6-14(20)7-9-15/h2-9H,10-12H2,1H3,(H,21,24) |
InChI Key |
MRBHFKKCMUEQEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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